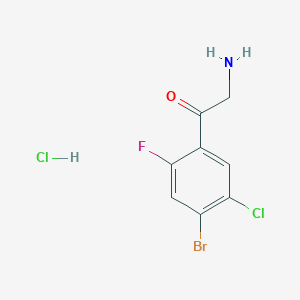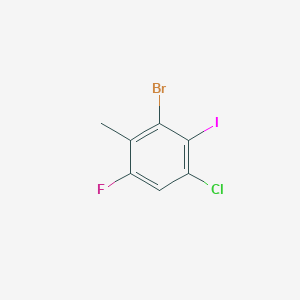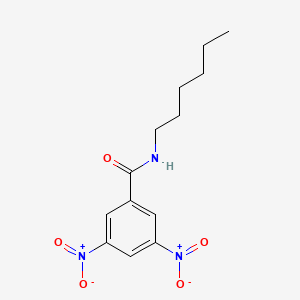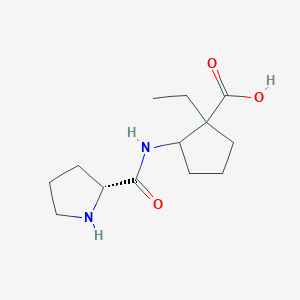
1-Ethyl-2-((R)-pyrrolidine-2-carboxamido)cyclopentanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2-(®-pyrrolidine-2-carboxamido)cyclopentanecarboxylic acid is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a cyclopentane ring substituted with an ethyl group and a pyrrolidine-2-carboxamido group, making it structurally unique and functionally versatile.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-(®-pyrrolidine-2-carboxamido)cyclopentanecarboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the cyclopentanecarboxylic acid derivative, followed by the introduction of the ethyl group through alkylation. The pyrrolidine-2-carboxamido group is then introduced via amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-2-(®-pyrrolidine-2-carboxamido)cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen or the ethyl group.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, or other strong oxidizing agents.
Reduction: LiAlH₄, sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Ethyl-2-(®-pyrrolidine-2-carboxamido)cyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, possibly interacting with specific enzymes or receptors.
Medicine: Explored for its therapeutic potential, including anti-inflammatory, analgesic, or antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of 1-Ethyl-2-(®-pyrrolidine-2-carboxamido)cyclopentanecarboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amide group can form hydrogen bonds with biological molecules, influencing their function. The cyclopentane ring provides structural rigidity, which can be crucial for binding specificity.
Comparaison Avec Des Composés Similaires
Cyclopentanecarboxylic acid derivatives: These compounds share the cyclopentane core but differ in their substituents, affecting their chemical and biological properties.
Pyrrolidine-2-carboxamido derivatives: Compounds with this functional group are often studied for their bioactivity and potential therapeutic applications.
Uniqueness: 1-Ethyl-2-(®-pyrrolidine-2-carboxamido)cyclopentanecarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the ethyl and pyrrolidine-2-carboxamido groups on the cyclopentane ring creates a compound with versatile applications and potential for further functionalization.
Propriétés
Formule moléculaire |
C13H22N2O3 |
|---|---|
Poids moléculaire |
254.33 g/mol |
Nom IUPAC |
1-ethyl-2-[[(2R)-pyrrolidine-2-carbonyl]amino]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C13H22N2O3/c1-2-13(12(17)18)7-3-6-10(13)15-11(16)9-5-4-8-14-9/h9-10,14H,2-8H2,1H3,(H,15,16)(H,17,18)/t9-,10?,13?/m1/s1 |
Clé InChI |
KBPHFYDWUSZKHZ-TTXORMCVSA-N |
SMILES isomérique |
CCC1(CCCC1NC(=O)[C@H]2CCCN2)C(=O)O |
SMILES canonique |
CCC1(CCCC1NC(=O)C2CCCN2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




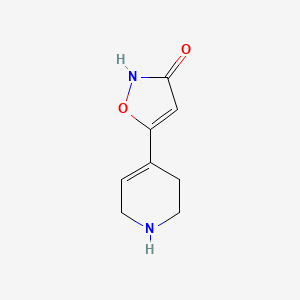

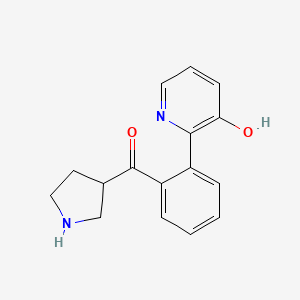
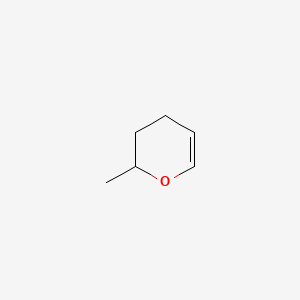
![4-Ethylbenzo[d]oxazole-2-carbonitrile](/img/structure/B12861688.png)
![2-(Carboxy(hydroxy)methyl)-5-chlorobenzo[d]oxazole](/img/structure/B12861696.png)
![2,4-Diethylbenzo[d]oxazole](/img/structure/B12861700.png)

